molecular formula C14H23N3O4 B7106886 tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate

tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate

Cat. No.: B7106886
M. Wt: 297.35 g/mol
InChI Key: OSHVEDXZSCBPSP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, an oxazole ring, and a butyl chain. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-10-9-20-17-11(10)8-16-12(18)6-5-7-15-13(19)21-14(2,3)4/h9H,5-8H2,1-4H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVEDXZSCBPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CNC(=O)CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate typically involves multiple steps, including the formation of the oxazole ring, the introduction of the tert-butyl carbamate group, and the coupling of these components. One common synthetic route starts with the preparation of the oxazole ring through a cyclization reaction involving a suitable precursor. This is followed by the protection of the amine group with a tert-butyl carbamate group using tert-butyl chloroformate under basic conditions. The final step involves the coupling of the protected amine with the oxazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form corresponding oxazole N-oxides.

    Reduction: The carbonyl group in the butyl chain can be reduced to form alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring yields oxazole N-oxides, while reduction of the carbonyl group produces alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The oxazole ring and carbamate group can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-[(4-methyl-1,2-oxazol-3-yl)methylamino]-4-oxobutyl]carbamate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of both an oxazole ring and a tert-butyl carbamate group provides a distinct reactivity profile, allowing for diverse chemical transformations and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

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